4-Phenylpentanal
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Overview
Description
4-Phenylpentanal is an organic compound with the molecular formula C11H14O. It is an aldehyde with a phenyl group attached to the fourth carbon of a pentanal chain. This compound is known for its distinct structure, which combines the reactivity of an aldehyde with the stability of an aromatic ring.
Preparation Methods
4-Phenylpentanal can be synthesized through various methods. One common laboratory method involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation. The reaction is typically catalyzed by ruthenium or nickel supported catalysts . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
4-Phenylpentanal undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form 4-phenylpentanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-phenylpentanol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives depending on the reagents used.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure desired product formation.
Scientific Research Applications
4-Phenylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies may explore its interactions with biological molecules and potential biochemical pathways.
Medicine: Research into its pharmacological properties and potential therapeutic uses is ongoing.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-Phenylpentanal involves its reactivity as an aldehyde. It can form Schiff bases with amines, participate in aldol condensations, and undergo various addition reactions. These reactions are facilitated by the presence of the carbonyl group, which acts as an electrophilic center, attracting nucleophiles and enabling the formation of new chemical bonds.
Comparison with Similar Compounds
4-Phenylpentanal can be compared to other aldehydes and aromatic compounds:
4-Phenylpentan-2-ol: This compound is similar in structure but has a hydroxyl group instead of an aldehyde group, leading to different reactivity and applications.
Benzaldehyde: Another aromatic aldehyde, benzaldehyde, has a simpler structure with only one carbonyl group attached directly to the benzene ring.
4-Phenylbutanal: This compound has a shorter carbon chain, which affects its physical and chemical properties.
The uniqueness of this compound lies in its combination of an aromatic ring with a longer aliphatic chain, providing a balance of stability and reactivity that is useful in various chemical processes.
Properties
CAS No. |
15197-68-9 |
---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4-phenylpentanal |
InChI |
InChI=1S/C11H14O/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-4,7-10H,5-6H2,1H3 |
InChI Key |
QEQARNLLMXCKIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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